molecular formula C19H23Cl2N5O3 B3019795 2-(2,4-dichlorophenoxy)-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide CAS No. 1207053-18-6

2-(2,4-dichlorophenoxy)-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide

Cat. No. B3019795
M. Wt: 440.33
InChI Key: IPOLACYMCCAJLG-UHFFFAOYSA-N
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Description

The compound "2-(2,4-dichlorophenoxy)-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide" is a novel chemical entity that is not directly described in the provided papers. However, the papers do discuss various related compounds with similar structural motifs, such as dichlorophenyl groups, acetamide linkages, and heterocyclic components like pyrimidines and morpholines. These compounds have been synthesized and evaluated for various biological activities, including antiviral, anticancer, and analgesic properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from basic aromatic or heterocyclic precursors. For instance, the synthesis of an anilidoquinoline derivative with antiviral properties involved a straightforward chemical reaction, resulting in significant antiviral and antiapoptotic effects . Another example is the synthesis of N-phenylacetamide analogues from hydroxyphenylacetic acid, which were then evaluated for antimicrobial activity . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as NMR, LC-MS, and X-ray crystallography . These techniques provide detailed information about the molecular conformation and the presence of specific functional groups. For example, the crystal structure of an anticancer drug candidate revealed intermolecular hydrogen bonds and intramolecular interactions that could be crucial for its biological activity .

Chemical Reactions Analysis

The chemical reactivity of similar compounds is influenced by their functional groups and molecular structure. For instance, the presence of a morpholino group could potentially affect the nucleophilicity and electrophilicity of the compound, thereby influencing its reactivity in biological systems or further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the crystal structure and conformational behavior of a dichlorophenyl acetamide derivative were studied to understand its properties in different solvents . These properties are essential for the compound's application as a drug, as they affect its bioavailability and pharmacokinetics.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23Cl2N5O3/c1-13-24-17(11-18(25-13)26-6-8-28-9-7-26)22-4-5-23-19(27)12-29-16-3-2-14(20)10-15(16)21/h2-3,10-11H,4-9,12H2,1H3,(H,23,27)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOLACYMCCAJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide

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